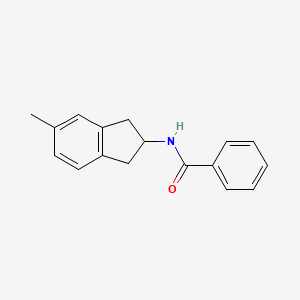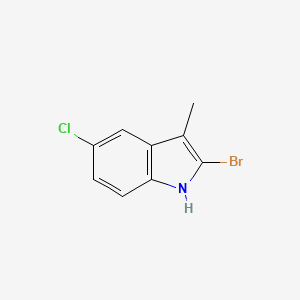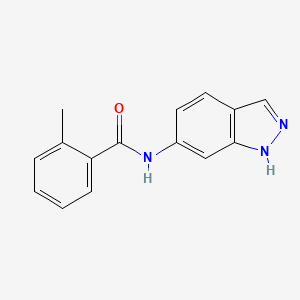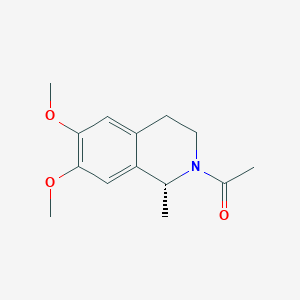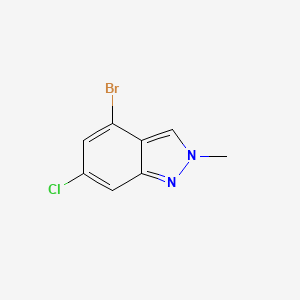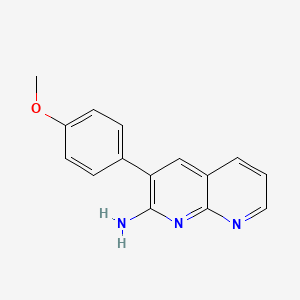
1,8-Naphthyridin-2-amine, 3-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1,8-naphthyridin-2-amine is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a methoxyphenyl group attached to the naphthyridine core. Naphthyridines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyaniline and 2-chloronicotinic acid.
Coupling Reaction: The 4-methoxyaniline is coupled with 2-chloronicotinic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Cyclization: The resulting intermediate undergoes cyclization to form the naphthyridine core.
Industrial Production Methods
Industrial production of 3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthyridine N-oxide derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their catalytic activity . This interaction can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar structure but with an indole core instead of a naphthyridine core.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole core.
Uniqueness
3-(4-Methoxyphenyl)-1,8-naphthyridin-2-amine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This compound exhibits a different binding affinity and selectivity towards molecular targets compared to its indole and imidazole counterparts .
Propiedades
Número CAS |
60467-64-3 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-6-4-10(5-7-12)13-9-11-3-2-8-17-15(11)18-14(13)16/h2-9H,1H3,(H2,16,17,18) |
Clave InChI |
RMNQYJXGPQGCQI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone](/img/structure/B11864610.png)
